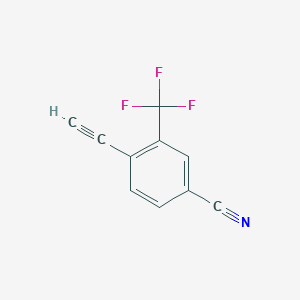

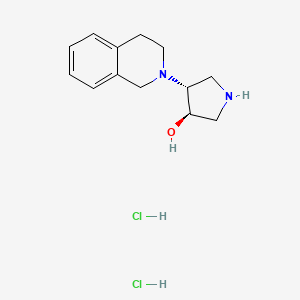

![molecular formula C22H23N5O2 B2538858 7-(4-Ethoxyphenyl)-5-methyl-N-(o-Tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 727391-40-4](/img/structure/B2538858.png)

7-(4-Ethoxyphenyl)-5-methyl-N-(o-Tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.

BenchChem offers high-quality 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

a. Inverse RORγt-Agonisten: Diese Verbindungen wirken als inverse RORγt-Agonisten, die eine entscheidende Rolle bei der Immunregulation und bei Autoimmunerkrankungen spielen.

b. PHD-1- und JAK-Inhibitoren: 1,2,4-Triazolo[1,5-a]pyridine wurden als Inhibitoren für PHD-1 (Prolylhydroxylase-Domäne enthaltendes Protein 1) und JAK (Januskinase)-Enzyme untersucht. Diese Enzyme sind an verschiedenen Krankheiten beteiligt, darunter Krebs und entzündliche Erkrankungen.

c. Herz-Kreislauf-Erkrankungen: Diese Verbindungen finden Anwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen, möglicherweise aufgrund ihrer Auswirkungen auf bestimmte Signalwege.

d. Typ-2-Diabetes: Forschungen deuten darauf hin, dass 1,2,4-Triazolo[1,5-a]pyridine therapeutisches Potenzial bei der Behandlung von Typ-2-Diabetes haben könnten.

e. Hyperproliferative Erkrankungen: Ihre antiproliferativen Eigenschaften machen sie zu interessanten Kandidaten für hyperproliferative Erkrankungen, wie z. B. bestimmte Krebsarten.

Materialwissenschaften

Über die Medizin hinaus finden 1,2,4-Triazolo[1,5-a]pyridine Anwendung in den Materialwissenschaften:

a. Organische Elektronik: Diese Verbindungen können in organische elektronische Geräte integriert werden, wie z. B. organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs).

b. Fluoreszierende Emitter: Forscher haben ihre Verwendung als fluoreszierende Emitter untersucht, insbesondere in tiefblauen bipolaren Emittern. Ihre einzigartigen Packungsmodi können den Ladungstransport erleichtern .

Weitere Anwendungen

1,2,4-Triazolo[1,5-a]pyridine wurden auch in anderen Zusammenhängen untersucht:

a. Rutheniumkomplexe: Sie dienen als Reaktanten zur Synthese von Ruthenium(II)-Hmtpo-Komplexen.

b. HIV TAR RNA-Bindung: Studien haben ihre pharmakologische Aktivität im Zusammenhang mit der Bindung an HIV TAR RNA untersucht .

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2) .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system . Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines . These factors can significantly impact the bioavailability of the compound.

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects , suggesting that this compound may also have potential neurological applications.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Eigenschaften

IUPAC Name |

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJMUOJJCABGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)

![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)